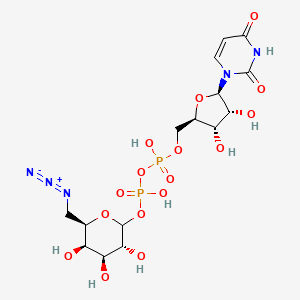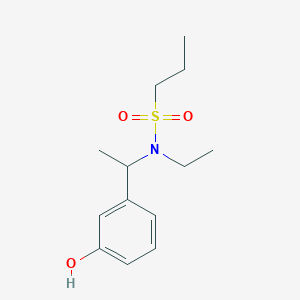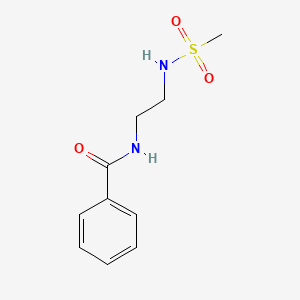
UDP-6-Azido-Galactose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
UDP-6-Azido-Galactose is an unnatural nucleotide sugar where the primary hydroxyl group of galactose is replaced with an azide group. This modification makes it a valuable tool in biochemical research, particularly in the field of glycoscience. The azido group allows for bio-orthogonal labeling through click chemistry, enabling the study of glycan structures and functions in various biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of UDP-6-Azido-Galactose typically involves enzymatic methods. One approach uses mutants of enzymes such as galactokinase, UTP-glucose-1-phosphate uridylyltransferase, and α-1,4-galactosyltransferase. These enzymes are modified to accommodate azido-functionalized substrates, resulting in the efficient production of this compound .
Industrial Production Methods
For large-scale production, an enzymatic nucleotide sugar synthesis process is employed. This method involves an enzyme cascade featuring NahK from Bifidobacterium longum and AGX1 from Homo sapiens. The process is optimized for repetitive-batch-mode technology, achieving high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
UDP-6-Azido-Galactose primarily undergoes substitution reactions due to the presence of the azido group. It can participate in click chemistry reactions, where the azido group reacts with alkynes to form stable triazole linkages .
Common Reagents and Conditions
The common reagents used in these reactions include copper(I) catalysts for the click chemistry reactions. The conditions typically involve mild temperatures and neutral pH to maintain the integrity of the nucleotide sugar .
Major Products Formed
The major products formed from these reactions are azido-functionalized glycoconjugates. These products are valuable for bioimaging and studying glycan interactions in biological systems .
Applications De Recherche Scientifique
UDP-6-Azido-Galactose has numerous applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of glycan derivatives.
Biology: Facilitates the study of glycan structures and functions in cells.
Medicine: Aids in the development of diagnostic tools and therapeutic agents by enabling the labeling of glycoproteins and glycolipids.
Industry: Used in the production of bio-orthogonal probes for various biochemical assays
Mécanisme D'action
The mechanism of action of UDP-6-Azido-Galactose involves its incorporation into glycoconjugates through enzymatic transfer. The azido group acts as a chemical tag, allowing for subsequent bio-orthogonal labeling via click chemistry. This enables the visualization and study of glycan structures and their interactions in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
UDP-Galactose: The natural counterpart of UDP-6-Azido-Galactose, lacking the azido group.
UDP-Glucose: Another nucleotide sugar involved in glycosylation processes.
UDP-6-Azido-Glucose: Similar to this compound but with glucose instead of galactose.
Uniqueness
This compound is unique due to the presence of the azido group, which allows for bio-orthogonal labeling. This makes it a powerful tool for studying glycan structures and functions in a way that natural nucleotide sugars cannot .
Propriétés
Formule moléculaire |
C15H23N5O16P2 |
|---|---|
Poids moléculaire |
591.31 g/mol |
Nom IUPAC |
[(3R,4S,5R,6R)-6-(azidomethyl)-3,4,5-trihydroxyoxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C15H23N5O16P2/c16-19-17-3-5-8(22)10(24)12(26)14(34-5)35-38(30,31)36-37(28,29)32-4-6-9(23)11(25)13(33-6)20-2-1-7(21)18-15(20)27/h1-2,5-6,8-14,22-26H,3-4H2,(H,28,29)(H,30,31)(H,18,21,27)/t5-,6-,8+,9-,10+,11-,12-,13-,14?/m1/s1 |
Clé InChI |
YLSUUMDTTUVTGP-LNYDKVEPSA-N |
SMILES isomérique |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC3[C@@H]([C@H]([C@H]([C@H](O3)CN=[N+]=[N-])O)O)O)O)O |
SMILES canonique |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CN=[N+]=[N-])O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(8,11-Dioxadispiro[3.2.47.24]tridecan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14901611.png)






![7-Oxa-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B14901647.png)


![3-Bromo-7-chloro-8-fluoro-5H-pyrido[3,2-b]indole](/img/structure/B14901671.png)

![1-O-methyl 9-O-[[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methyl] nonanedioate](/img/structure/B14901687.png)
